molecular formula C23H28N4O3S2 B2493343 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-67-3

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

Cat. No.: B2493343
CAS No.: 672950-67-3
M. Wt: 472.62
InChI Key: HLZSJIILXCRLHP-UHFFFAOYSA-N
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Description

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Scientific Research Applications

Molecular Studies and Docking

  • 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine and its derivatives have been extensively studied for their molecular stability, conformational analyses, and their role as EGFR inhibitors in cancer treatment. A study by Karayel (2021) focused on the tautomeric properties and conformations of similar compounds, highlighting their potential anti-cancer activity through molecular docking studies (Karayel, 2021).

Antimicrobial and Enzyme Inhibitory Activities

  • Compounds with structures similar to this compound have shown promising antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Additionally, Virk et al. (2018) evaluated similar compounds for their inhibition potential against several enzymes, demonstrating significant inhibitory activities (Virk et al., 2018).

Potential in Treating Type II Diabetes

  • Derivatives of 1,2,4-triazoles, related to the compound , have been synthesized and evaluated for their biological potential, particularly as inhibitors of the α-glucosidase enzyme. This suggests a potential use in treating type II diabetes, as indicated in a study by ur-Rehman et al. (2018) (ur-Rehman et al., 2018).

Role in Antidepressant Development

  • In the context of antidepressant development, a structurally similar compound, Lu AA21004, was studied by Hvenegaard et al. (2012) for its metabolic pathways in the context of treating major depressive disorders (Hvenegaard et al., 2012).

Serotonin Receptor Agonists

  • Compounds structurally related to this compound have been explored as selective serotonin 4 receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives, highlighting their potential as prokinetic agents affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Properties

IUPAC Name

4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZSJIILXCRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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